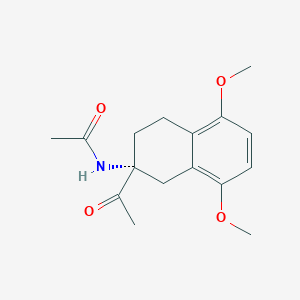
(R)-N-(2-Acetyl-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
説明
(R)-N-(2-Acetyl-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-N-(2-Acetyl-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound can be synthesized through an enantioselective approach starting from 2-acetyl-5,8-dimethoxy-3,4-dihydronaphthalene. The synthesis involves several steps including asymmetric dihydroxylation and regioselective transformations to yield the final product with satisfactory yields (approximately 52%) without the need for separation steps at any stage .
Biological Activity
The biological activity of this compound has been evaluated in various contexts:
1. Cholinesterase Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of butyrylcholinesterase (BChE), which is significant in treating Alzheimer's disease. In vitro assays showed that certain derivatives exhibited moderate inhibitory activity with IC50 values ranging from 3.94 μM to 19.60 μM .
2. Anticancer Activity
The compound's analogs have shown promising results in anticancer assays. For instance, structural modifications related to the dimethoxy groups were found to enhance cytotoxicity against various cancer cell lines. The SAR analysis indicated that specific substitutions on the naphthalene ring significantly impacted the biological activity .
3. Neurotransmitter Receptor Modulation
Research indicates that compounds similar to this compound may act as selective agonists for serotonin receptors (5-HT2AR). This suggests potential applications in mood disorders and other neurological conditions .
Case Studies
Several case studies have been conducted to investigate the biological implications of this compound:
Case Study 1: Cholinesterase Inhibition
In a study evaluating a series of acetamide derivatives for BChE inhibition:
- Findings : The most potent derivative exhibited an IC50 of 3.94 μM.
- : This indicates that modifications to the acetamide structure can lead to enhanced inhibitory effects against BChE .
Case Study 2: Anticancer Properties
A comparative analysis on the cytotoxic effects of naphthalene derivatives revealed:
- Results : Compounds with specific methoxy substitutions displayed significant growth inhibition in A431 and Jurkat cell lines.
- Implications : These findings suggest that this compound could be further developed for anticancer therapies .
Structure-Activity Relationship (SAR)
The SAR analysis provides insights into how modifications affect biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy groups | Increased cytotoxicity |
| Variation in acetyl group position | Altered receptor affinity |
| Chain length variations | Changes in inhibitory potency |
特性
IUPAC Name |
N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-10(18)16(17-11(2)19)8-7-12-13(9-16)15(21-4)6-5-14(12)20-3/h5-6H,7-9H2,1-4H3,(H,17,19)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKFQPDGTLYCSG-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2=C(C=CC(=C2C1)OC)OC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CCC2=C(C=CC(=C2C1)OC)OC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















